2-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline scaffold.
Functionalization: The core is then functionalized by introducing the oxo group at the 1-position and the oxy group at the 5-position.
Acetamide Formation: The final step involves the reaction of the functionalized isoquinoline with 3-(trifluoromethyl)phenyl acetic acid to form the desired acetamide compound.
Chemical Reactions Analysis
2-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Scientific Research Applications
2-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurodegenerative diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the modulation of neurotransmitter levels in the brain .
Comparison with Similar Compounds
Similar compounds to 2-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide include:
1,2,3,4-Tetrahydroisoquinoline: A simpler analog with similar biological activities.
1,4-Isoquinolinedione: Another isoquinoline derivative with distinct chemical properties.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts unique chemical and biological properties .
Properties
IUPAC Name |
2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O3/c19-18(20,21)11-3-1-4-12(9-11)23-16(24)10-26-15-6-2-5-14-13(15)7-8-22-17(14)25/h1-6,9H,7-8,10H2,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTUWPHFUPXRDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C(=CC=C2)OCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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